2,3,4,5-Tetrabromodiphenyl ether
Overview
Description
2,3,4,5-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) used primarily as a flame retardant in various materials, including plastics and textiles . This compound is part of a larger group of chemicals known for their persistence in the environment and potential for bioaccumulation .
Preparation Methods
The synthesis of 2,3,4,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure the desired degree of bromination .
Chemical Reactions Analysis
2,3,4,5-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often using reducing agents such as zero-valent zinc with ascorbic acid.
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are less commonly studied.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like zero-valent zinc and ascorbic acid for debromination . The major products formed from these reactions are lower-brominated diphenyl ethers and, in some cases, completely debrominated diphenyl ethers .
Scientific Research Applications
2,3,4,5-Tetrabromodiphenyl ether has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2,3,4,5-Tetrabromodiphenyl ether involves its ability to disrupt endocrine functions. It mimics thyroid hormones due to its structural similarity, leading to impaired thyroid hormone homeostasis . Additionally, it can undergo debromination, which affects its toxicity and environmental persistence .
Comparison with Similar Compounds
2,3,4,5-Tetrabromodiphenyl ether is part of the polybrominated diphenyl ethers family, which includes compounds like:
2,2’,4,4’-Tetrabromodiphenyl ether: Known for its high biological toxicity and environmental persistence.
2,3’,4,4’-Tetrabromodiphenyl ether: Another isomer with similar applications and environmental concerns.
3,4,4’,5-Tetrabromodiphenyl ether: Shares similar properties but differs in the position of bromine atoms.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical behavior and applications .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRSXNBQWAOQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879883 | |
Record name | BDE-61 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-32-6 | |
Record name | 2,3,4,5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-61 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RVE60Z61L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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